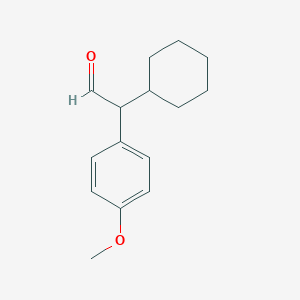

2-Cyclohexyl-2-(4-methoxyphenyl)acetaldehyde

Description

2-Cyclohexyl-2-(4-methoxyphenyl)acetaldehyde is a substituted acetaldehyde derivative featuring a cyclohexyl group and a 4-methoxyphenyl moiety at the α-carbon position. This structural arrangement confers unique physicochemical properties, such as increased steric hindrance and altered electronic effects compared to simpler aldehydes like acetaldehyde (C₂H₄O) . The compound is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, and specialty materials. For instance, its ester derivative, 1,3-dioxoisoindolin-2-yl 2-cyclohexyl-2-(4-methoxyphenyl)acetate, has been synthesized with a 53% yield via flash chromatography, demonstrating its relevance in multistep syntheses .

Properties

IUPAC Name |

2-cyclohexyl-2-(4-methoxyphenyl)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-17-14-9-7-13(8-10-14)15(11-16)12-5-3-2-4-6-12/h7-12,15H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSVCLKHBCMJCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C=O)C2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Cyclohexyl-2-(4-methoxyphenyl)acetaldehyde can be achieved through the reaction of 2-cyclohexyl-2-hydroxybenzene with an oxidizing agent . The reaction conditions, including temperature and reaction time, need to be carefully controlled to obtain a high-purity product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

2-Cyclohexyl-2-(4-methoxyphenyl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Cyclohexyl-2-(4-methoxyphenyl)acetaldehyde has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis to create various complex molecules.

Biology: The compound can be used in biochemical assays and studies involving enzyme interactions.

Medicine: Research may explore its potential therapeutic properties or its role as an intermediate in drug synthesis.

Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-2-(4-methoxyphenyl)acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The cyclohexyl and methoxyphenyl groups may contribute to the compound’s binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Aldehyde vs. Ester Derivatives

The conversion of 2-cyclohexyl-2-(4-methoxyphenyl)acetaldehyde to its ester derivative (e.g., 1,3-dioxoisoindolin-2-yl ester) introduces enhanced stability and reduced reactivity due to the replacement of the aldehyde group with an ester. This modification is critical for applications requiring prolonged shelf life or controlled release in drug formulations .

Aldehyde vs. Amide Derivatives

N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide replaces the aldehyde with an amide group, significantly altering solubility and hydrogen-bonding capacity. Amides are less volatile and more resistant to oxidation, making them preferable in pharmaceutical contexts (e.g., Venlafaxine analogs) .

Substituent Modifications

Cyclohexyl vs. Cycloheptyl Groups

This structural change may also affect binding affinity in receptor-ligand interactions .

Methoxy vs. Ethoxy Substitutions

Ethyl 6-(4-ethoxyphenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate features an ethoxy group instead of methoxy, which slightly increases hydrophobicity and electron-donating effects. Such substitutions influence reaction kinetics in electrophilic aromatic substitution reactions .

Physicochemical Properties

Biological Activity

2-Cyclohexyl-2-(4-methoxyphenyl)acetaldehyde is a compound of interest due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is . It features a cyclohexyl group and a methoxy-substituted phenyl group attached to an aldehyde functional group, which plays a crucial role in its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The aldehyde group can undergo nucleophilic addition reactions, allowing it to form covalent bonds with amino acids in proteins. This interaction can modulate enzyme activities and influence signaling pathways within cells.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation : It may interact with receptors, influencing physiological responses.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation in various models.

- Cytotoxicity : Studies have shown varying degrees of cytotoxic effects on human tumor cell lines, indicating potential as an anticancer agent.

Research Findings

A review of the literature reveals several studies focusing on the biological activity of this compound:

- Antimicrobial Studies : In vitro tests demonstrated that the compound exhibited significant antibacterial activity against common pathogens, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Cytotoxicity Assays : Research involving human cancer cell lines showed that this compound induced apoptosis in a dose-dependent manner, suggesting its potential use in cancer therapy.

- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound interacts with cellular signaling pathways, particularly those involved in inflammation and cell proliferation.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Notable Activities |

|---|---|---|

| 2-Cyclohexyl-2-(4-hydroxyphenyl)acetaldehyde | Structure | Antioxidant, Antimicrobial |

| 2-Cyclohexyl-2-(4-chlorophenyl)acetaldehyde | Structure | Anticancer, Enzyme inhibition |

| 2-Cyclohexyl-2-(4-nitrophenyl)acetaldehyde | Structure | Cytotoxicity against tumor cells |

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Case Study on Antibacterial Activity : A study conducted on various bacterial strains found that the compound inhibited growth effectively at concentrations lower than those required for conventional antibiotics.

- Case Study on Cancer Cell Lines : In vitro experiments demonstrated that treatment with this compound led to significant reductions in cell viability across multiple cancer types, indicating its potential as a therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.